Welcome to the BenchChem Online Store!
molecular formula C6H4ClN3 B1390503 6-chloro-1H-pyrazolo[3,4-b]pyridine CAS No. 63725-51-9

6-chloro-1H-pyrazolo[3,4-b]pyridine

Cat. No. B1390503
M. Wt: 153.57 g/mol
InChI Key: NWYLBGYCSAJFCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08383630B2

Procedure details

To a solution of 2,6-dichloro-3-formylpyridine (0.89 mmol, 1 eq.) in 3 ml THF was added hydrazine (1.06 mmol, 1.2 eq.) at rt. The resultant solution was heated at 120° C. in sealed tube for overnight. The solvent was removed in vacuo, and the residue was dry loaded on silica gel column. Purification by silica gel chromatography provide 29.5 mg final product: HPLC retention time=2.17 minutes (Agilent Zorbax SB-C18, 2.1×50 mm, 5μ, 35° C.) using 1 ml/min flow rate, a 2.5 minute gradient of 0% to 100% B with a 1.1 minute wash at 100% B (A=0.1% formic acid/5% acetonitrile/94.9% water, B=0.1% formic acid/5% water/94.9% acetonitrile); MS (ES) M+H expect=154.0. found=154.0.
Quantity
0.89 mmol
Type
reactant
Reaction Step One
Quantity
1.06 mmol
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([CH:8]=O)=[CH:6][CH:5]=[C:4]([Cl:10])[N:3]=1.[NH2:11][NH2:12]>C1COCC1>[Cl:10][C:4]1[N:3]=[C:2]2[NH:11][N:12]=[CH:8][C:7]2=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
0.89 mmol
Type
reactant
Smiles
ClC1=NC(=CC=C1C=O)Cl
Name
Quantity
1.06 mmol
Type
reactant
Smiles
NN
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was dry
CUSTOM
Type
CUSTOM
Details
Purification by silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C2C(=N1)NN=C2
Measurements
Type Value Analysis
AMOUNT: MASS 29.5 mg
YIELD: CALCULATEDPERCENTYIELD 21.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.